molecular formula C14H19N3 B13427675 (1-isobutyl-3-phenyl-1H-pyrazol-5-yl)methanamine

(1-isobutyl-3-phenyl-1H-pyrazol-5-yl)methanamine

Cat. No.: B13427675
M. Wt: 229.32 g/mol
InChI Key: UGYWXUODHIYZHN-UHFFFAOYSA-N
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Description

(1-isobutyl-3-phenyl-1H-pyrazol-5-yl)methanamine is a compound that belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms. This particular compound features an isobutyl group and a phenyl group attached to the pyrazole ring, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-isobutyl-3-phenyl-1H-pyrazol-5-yl)methanamine typically involves the cyclization of enaminones with phenylhydrazines. One common method includes the use of 4-toluenesulfonic acid as a catalyst in ethanol reflux conditions . Another approach involves the Michael addition of an aromatic aldehyde with an arylpyrazolone, followed by a Knoevenagel reaction . These reactions are often carried out under controlled temperatures and specific solvent conditions to ensure high yields and purity.

Industrial Production Methods

Industrial production of pyrazole derivatives, including this compound, often employs green chemistry principles. This includes the use of microwave-assisted synthesis and multicomponent reactions to reduce waste and energy consumption . These methods are scalable and can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(1-isobutyl-3-phenyl-1H-pyrazol-5-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the methanamine group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of N-alkylated pyrazole derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-isobutyl-3-phenyl-1H-pyrazol-5-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isobutyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes. Additionally, the phenyl group contributes to its aromaticity and stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H19N3

Molecular Weight

229.32 g/mol

IUPAC Name

[2-(2-methylpropyl)-5-phenylpyrazol-3-yl]methanamine

InChI

InChI=1S/C14H19N3/c1-11(2)10-17-13(9-15)8-14(16-17)12-6-4-3-5-7-12/h3-8,11H,9-10,15H2,1-2H3

InChI Key

UGYWXUODHIYZHN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=CC(=N1)C2=CC=CC=C2)CN

Origin of Product

United States

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